molecular formula C7H7NO2 B6237873 3-(1,2-oxazol-3-yl)cyclobutan-1-one CAS No. 1187594-99-5

3-(1,2-oxazol-3-yl)cyclobutan-1-one

Cat. No.: B6237873
CAS No.: 1187594-99-5
M. Wt: 137.1
InChI Key:
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Description

3-(1,2-oxazol-3-yl)cyclobutan-1-one is an organic compound with the molecular formula C7H7NO2. It features a cyclobutanone ring fused with an isoxazole ring, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2-oxazol-3-yl)cyclobutan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclobutanone derivative with an isoxazole precursor. The reaction conditions often require the use of catalysts and specific solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(1,2-oxazol-3-yl)cyclobutan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxazole derivatives, while reduction can produce various cyclobutanone derivatives .

Scientific Research Applications

3-(1,2-oxazol-3-yl)cyclobutan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1,2-oxazol-3-yl)cyclobutan-1-one involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The cyclobutanone ring provides structural stability, allowing the compound to maintain its bioactive conformation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,2-oxazol-3-yl)cyclobutan-1-one is unique due to the presence of both the cyclobutanone and isoxazole rings, which confer distinct chemical and biological properties. This dual-ring structure is not commonly found in other compounds, making it a valuable molecule for research and development .

Properties

CAS No.

1187594-99-5

Molecular Formula

C7H7NO2

Molecular Weight

137.1

Purity

95

Origin of Product

United States

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